molecular formula C12H9ClN2O3S2 B2902800 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921539-12-0

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2902800
CAS No.: 921539-12-0
M. Wt: 328.79
InChI Key: WDYMKXFMGMOGKA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research, designed by hybridizing a thiophene-sulfonamide scaffold with an isatin (2-oxoindoline) moiety. This structure combines two pharmacologically active fragments: the sulfonamide group is a prevalent feature in compounds with diverse biological activities, and the isatin core is a privileged structure in drug discovery. The molecular framework of this compound suggests potential for multifaceted biological activity. The isatin moiety is extensively documented in scientific literature for its role in apoptosis induction and as a scaffold for developing non-peptide inhibitors of caspase-3 and -7, which are key enzymes in programmed cell death . Furthermore, sulfonamide-containing compounds are known to exhibit a range of functions, including antimicrobial and anti-inflammatory effects, often acting through specific protein interactions . Researchers may find this compound valuable for probing molecular pathways involved in cell proliferation and death, particularly in the context of oncology and neurodegenerative diseases. Its potential mechanism of action could involve the modulation of inflammatory pathways, such as the NLRP3 inflammasome, a complex implicated in the activation of caspase-1 and the maturation of interleukin-1β, based on the known activity of other sulfonamide derivatives . This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S2/c13-10-3-4-12(19-10)20(17,18)15-8-1-2-9-7(5-8)6-11(16)14-9/h1-5,15H,6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYMKXFMGMOGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Reduction of Nitro-Substituted Precursors

5-Nitro-2-oxindole undergoes hydrogenation using palladium on carbon (Pd/C) in ethanol at 25–30°C, yielding 5-amino-2-oxoindoline with >90% purity. Alternative reductants like iron in acetic acid are noted for cost-effective scalability:
$$
\text{5-Nitro-2-oxindole} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH}} \text{5-Amino-2-oxoindoline}
$$
Key Data :

  • Reaction Time: 6–8 hours
  • Yield: 88–92%

Preparation of 5-Chlorothiophene-2-Sulfonyl Chloride

Chlorosulfonation of Thiophene

Thiophene is treated with chlorosulfonic acid at 0–5°C to generate the sulfonyl chloride derivative. Subsequent chlorination at the 5-position using N-chlorosuccinimide (NCS) affords 5-chlorothiophene-2-sulfonyl chloride:
$$
\text{Thiophene} \xrightarrow{\text{ClSO}_3\text{H}} \text{Thiophene-2-sulfonyl chloride} \xrightarrow{\text{NCS}} \text{5-Chlorothiophene-2-sulfonyl chloride}
$$
Key Data :

  • Purity: 96% (by GC-MS)
  • Boiling Point: 112–117°C

Coupling Reaction: Sulfonamide Bond Formation

Base-Mediated Nucleophilic Substitution

5-Amino-2-oxoindoline reacts with 5-chlorothiophene-2-sulfonyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12–24 hours:
$$
\text{5-Amino-2-oxoindoline} + \text{5-Cl-Thiophene-2-SO}_2\text{Cl} \xrightarrow[\text{TEA}]{\text{THF}} \text{Target Compound}
$$
Optimization Insights :

  • Solvent : THF > DCM due to better solubility of intermediates.
  • Base : TEA outperforms pyridine in minimizing side-product formation.
  • Yield : 68–75% after column chromatography (petroleum ether/EtOAc 8:1).

Solid-Phase Synthesis for High-Throughput Production

A patent-pending method immobilizes 5-amino-2-oxoindoline on Wang resin, followed by on-resin sulfonylation with 5-chlorothiophene-2-sulfonyl chloride. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 81% purity.

Purification and Analytical Characterization

Crystallization

Crude product is recrystallized from ethyl acetate/hexane (1:3) to afford needle-like crystals. Melting point: 167–169°C (lit.).

Chromatographic Techniques

Flash chromatography on silica gel (petroleum ether/EtOAc 8:1) resolves unreacted sulfonyl chloride and di-sulfonylated byproducts.

Spectroscopic Validation

  • 1H NMR (CDCl3): δ 3.37 (dd, CH2), 6.68–7.62 (aromatic protons).
  • HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
  • HRMS : [M+H]+ m/z 343.8 (calc. 342.8).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Solution-Phase 75 98 Moderate
Solid-Phase 81 95 High

Mechanistic Considerations and Byproduct Mitigation

Competing Reactions

  • Di-Sulfonylation : Excess sulfonyl chloride leads to N,N-di-substituted products. Controlled stoichiometry (1:1.1 amine:sulfonyl chloride) suppresses this.
  • Hydrolysis : Moisture-sensitive sulfonyl chloride necessitates anhydrous conditions.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (73%).

Industrial Applications and Patent Landscape

The compound is a key intermediate in kinase inhibitors, notably VEGFR-2 and PDGFR-β antagonists. Patent US8106192B2 highlights its role in antitumor agents, emphasizing large-scale production via continuous flow reactors.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structurally related sulfonamide derivatives and their distinguishing features:

Compound Name (Reference) Key Substituents Yield (%) Melting Point (°C) Notable Bioactivity/Application
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide (6c) Indene carbamoyl group 49 144–148 N/A (structural analog for synthesis studies)
5-Chloro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl) (18c) Pyridine with boronate ester 67 156–158 Potential use in Suzuki-Miyaura cross-coupling
5-Chloro-N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-sulfonamide (11b) Triazole and phenoxybenzyl groups 68.3 110–111 Anticancer activity (exact mechanism under study)
Quinazoline derivative (33) Quinazoline core with cyclopropyl-pyrazole N/A N/A Dual kinase inhibition (Ki <8 nM for PknA/PknB)
5-Chloro-N-(2-methoxy-5-(7-morpholinothiazolo[5,4-b]pyridin-2-yl)pyridin-3-yl) (19c) Thiazolo[5,4-b]pyridine with morpholine 70 116–118 Phosphoinositide-related activity (preclinical)

Impact of Substituents on Bioactivity and Physicochemical Properties

  • Boronate Ester (18c) : The presence of a boronate ester in 18c enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . This contrasts with the 2-oxoindolin group in the parent compound, which may prioritize target binding over synthetic versatility.
  • Triazole Moiety (11b) : The triazole ring in 11b improves metabolic stability and enhances anticancer activity compared to simpler sulfonamides .
  • Quinazoline Core (Compound 33): The quinazoline derivative exhibits nanomolar kinase inhibition, underscoring the importance of fused heterocycles in enhancing binding affinity .
  • Morpholine and Thiazolo-pyridine (19c): These substituents likely improve solubility and target engagement in phosphoinositide-related pathways .

Physicochemical Trends

  • Melting Points : Analogs with rigid aromatic systems (e.g., 18c, 19c) exhibit higher melting points (156–158°C and 116–118°C, respectively) compared to flexible triazole-containing derivatives (11b, 110–111°C) .
  • Synthetic Yields : Yields range from 49% to 70%, with boronate-containing 18c (67%) and morpholine-thiazolo derivative 19c (70%) showing higher efficiency, possibly due to optimized reaction conditions .

Biological Activity

5-Chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an antiviral , antimicrobial , and anticancer agent. The compound's unique structural features, including a thiophene ring, sulfonamide group, and oxoindole moiety, contribute to its diverse pharmacological properties.

Overview of Biological Activity

Recent studies have indicated that 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide exhibits significant biological activity:

  • Antiviral Activity : Preliminary research suggests that this compound may inhibit specific viral enzymes, making it a candidate for antiviral drug development.
  • Antimicrobial Properties : It has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibacterial agent.
  • Anticancer Effects : Initial findings suggest that the compound may disrupt metabolic pathways in cancer cells, which could lead to its use in cancer therapy.

The primary target for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . It acts as a direct inhibitor of FXa, which is crucial in the conversion of prothrombin to thrombin within the coagulation cascade. This inhibition results in antithrombotic effects by decreasing thrombin generation without affecting existing thrombin levels.

Biochemical Pathways

The inhibition of FXa leads to reduced activation of both coagulation and platelets, which is beneficial in preventing thromboembolic disorders. The pharmacokinetics of the compound indicate good oral bioavailability, enhancing its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes structural features and biological activities of compounds related to 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide:

Compound NameStructural FeaturesBiological Activity
5-fluoro-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamideFluorine instead of chlorineAntiviral, anticancer
Indole derivatives (e.g., Indole-3-acetic acid)Indole core structurePlant growth regulator
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamideHydroxyl group additionAntimicrobial, urease inhibition

This comparison highlights the specificity of 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide's functional groups, which allow it to interact with distinct molecular targets compared to other similar compounds.

Case Studies and Research Findings

  • Antibacterial Activity : A study published in the European Journal of Medicinal Chemistry explored various N-substituted thiophene sulfonamides and found that some exhibited significant antibacterial activity against multiple bacterial strains. Although specific data on 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide's efficacy is limited, the promising results from related compounds suggest potential.
  • Antiviral Studies : Research into N-Heterocycles has shown that certain derivatives can effectively inhibit viral replication. While direct studies on 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide are still needed, its structural similarities with effective antiviral agents indicate it may share similar mechanisms .
  • Anticancer Potential : Preliminary studies suggest that this compound may target metabolic pathways in cancer cells. Further investigation into its mechanism could reveal its effectiveness in oncology.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for high yield?

A common synthesis involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-oxoindolin-5-amine in the presence of a base like triethylamine. The reaction is typically conducted in dichloromethane under reflux, with yields dependent on stoichiometric ratios, solvent polarity, and reaction time . Advanced optimization may include microwave-assisted synthesis or flow chemistry to reduce side products and improve scalability.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Nuclear magnetic resonance (NMR) is critical for confirming the sulfonamide linkage (δ ~10-12 ppm for NH) and thiophene/indoline moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 370.99 for C₁₃H₁₀ClN₂O₃S₂), while infrared spectroscopy (IR) identifies sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Enzyme inhibition assays (e.g., carbonic anhydrase or kinase inhibition) are standard. For example, IC₅₀ values against human carbonic anhydrase IX can be determined using fluorometric assays with 4-methylumbelliferyl acetate as a substrate . Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) assess cytotoxicity.

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its enzyme inhibition profile?

The thiophene sulfonamide moiety is critical for binding to enzyme active sites (e.g., via sulfonamide-Zn²+ interactions in carbonic anhydrases). Modifications to the indolinone ring (e.g., substituents at the 2-oxo position) alter steric hindrance and electronic effects, impacting potency. Comparative studies with analogs (e.g., 5-fluoro or 5-methyl derivatives) show chlorine enhances lipophilicity and target affinity .

Q. What molecular docking or dynamics approaches are used to predict binding modes with therapeutic targets?

Docking studies (AutoDock Vina, Schrödinger Suite) model interactions between the sulfonamide group and catalytic zinc in carbonic anhydrases. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns, with RMSD/RMSF analyses to evaluate conformational changes .

Q. How can contradictory data on biological activity across studies be resolved?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Orthogonal validation using SPR (surface plasmon resonance) for binding kinetics and X-ray crystallography for co-crystal structures can resolve conflicts. Batch-to-batch purity analysis via HPLC (>98% purity) is essential .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility or bioavailability?

Salt formation (e.g., sodium or lysine salts) enhances aqueous solubility. Prodrug approaches (e.g., esterification of the sulfonamide) improve membrane permeability. Pharmacokinetic studies in rodent models assess oral bioavailability, with LC-MS/MS quantification of plasma concentrations .

Experimental Design & Data Analysis

Q. How should researchers design dose-response experiments for in vivo toxicity studies?

Use a logarithmic dose range (e.g., 10–200 mg/kg) administered orally or intravenously to rodents. Monitor hematological, hepatic, and renal parameters over 14 days. Histopathological analysis of liver/kidney tissues identifies organ-specific toxicity. Statistical analysis (ANOVA, Tukey’s post-hoc test) determines significance thresholds .

Q. What analytical methods quantify the compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI+) in MRM mode quantifies the compound in plasma or tissue homogenates. Sample preparation involves protein precipitation (acetonitrile) followed by SPE (solid-phase extraction) for clean-up. Calibration curves (1–1000 ng/mL) ensure linearity (R² >0.99) .

Interdisciplinary Applications

Q. How can this compound be functionalized for materials science applications?

The sulfonamide group can anchor the molecule to metal surfaces (e.g., gold nanoparticles) via thiolate linkages. Functionalization with fluorophores (e.g., fluorescein) enables use in bioimaging or sensor development .

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